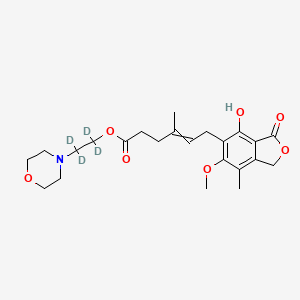
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate Mycophenolate Mofetil-d4 . This compound is primarily used in the field of medicinal chemistry and pharmacology due to its immunosuppressive properties. It is a prodrug of mycophenolic acid, which is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T and B lymphocytes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolate Mofetil-d4 involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol-d4. The reaction typically requires a catalyst such as zinc or calcium salts to facilitate the esterification process . The reaction is carried out under reflux conditions in an organic solvent capable of removing water, such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of Mycophenolate Mofetil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to crystallization and filtration to isolate the pure compound .
化学反应分析
Types of Reactions
Mycophenolate Mofetil-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of mycophenolic acid, depending on the specific reaction conditions and reagents used .
科学研究应用
Mycophenolate Mofetil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil in pharmaceutical formulations.
Biology: Employed in studies investigating the role of inosine monophosphate dehydrogenase in cellular metabolism.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in preventing organ transplant rejection and treating autoimmune diseases
Industry: Applied in the development of new immunosuppressive drugs and formulations.
作用机制
Mycophenolate Mofetil-d4 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
相似化合物的比较
Similar Compounds
Mycophenolate Mofetil: The non-deuterated form of the compound, widely used as an immunosuppressant.
Mycophenolic Acid: The active metabolite of mycophenolate mofetil, responsible for its immunosuppressive effects.
Enteric-coated Mycophenolate Sodium: An alternative formulation designed to reduce gastrointestinal side effects.
Uniqueness
Mycophenolate Mofetil-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms can also lead to differences in metabolic pathways, potentially reducing the formation of toxic metabolites .
属性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/i10D2,13D2 |
InChI 键 |
RTGDFNSFWBGLEC-DOWAQSPRSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C)N3CCOCC3 |
规范 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
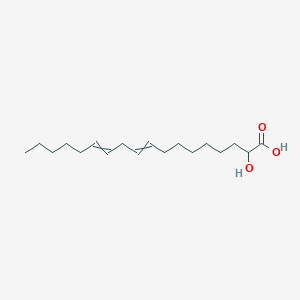
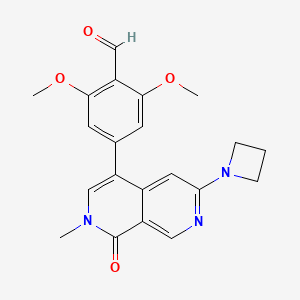
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
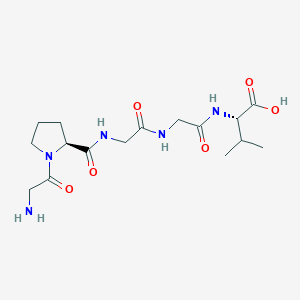
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
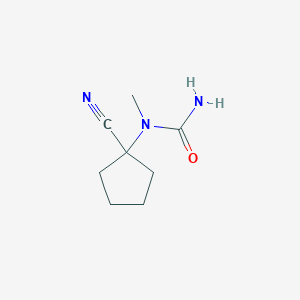

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
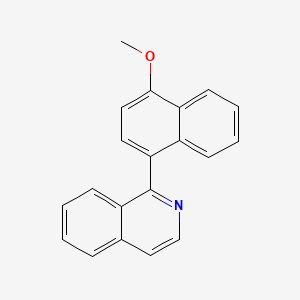
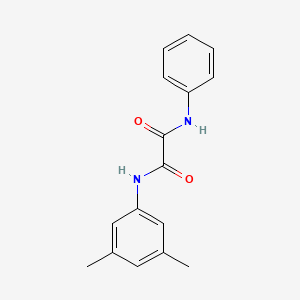
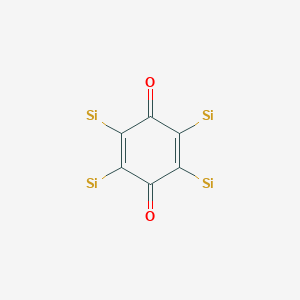
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
